2,2'-Bi-1,3-dioxolane, 4,4',5,5'-tetrachloro-
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Overview
Description
4,4’,5,5’-Tetrachloro-2,2’-bi[1,3-dioxolane] is a chemical compound with the molecular formula C6H6Cl4O4 It is known for its unique structure, which includes two dioxolane rings each substituted with two chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’,5,5’-Tetrachloro-2,2’-bi[1,3-dioxolane] can be synthesized through the interaction of concentrated sulfuric acid with trans-2,3-dichloro-1,4-dioxane. The reaction involves the formation of the trans-transmeso-stereoisomer of the compound . The reaction conditions typically require a controlled environment to ensure the correct stereoisomer is produced.
Industrial Production Methods
While specific industrial production methods for 4,4’,5,5’-Tetrachloro-2,2’-bi[1,3-dioxolane] are not widely documented, the synthesis process would likely involve similar reaction conditions as those used in laboratory settings, scaled up for larger production volumes. This would include the use of concentrated sulfuric acid and trans-2,3-dichloro-1,4-dioxane as starting materials.
Chemical Reactions Analysis
Types of Reactions
4,4’,5,5’-Tetrachloro-2,2’-bi[1,3-dioxolane] undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, although specific details on these reactions are less documented.
Common Reagents and Conditions
Common reagents used in reactions with 4,4’,5,5’-Tetrachloro-2,2’-bi[1,3-dioxolane] include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. The reaction conditions vary depending on the desired transformation but often require controlled temperatures and pH levels.
Major Products Formed
The major products formed from reactions involving 4,4’,5,5’-Tetrachloro-2,2’-bi[1,3-dioxolane] depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atoms.
Scientific Research Applications
4,4’,5,5’-Tetrachloro-2,2’-bi[1,3-dioxolane] has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of asymmetric catalytic compounds and other organic molecules.
Solvent: The compound can also serve as a solvent in organic synthesis reactions.
Material Science: Its unique structure makes it a candidate for studies in material science, particularly in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 4,4’,5,5’-Tetrachloro-2,2’-bi[1,3-dioxolane] involves its reactivity due to the presence of chlorine atoms and the dioxolane rings. These structural features allow it to participate in various chemical reactions, targeting specific molecular pathways depending on the reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-1,3-dioxolane: A similar compound with fewer chlorine substitutions.
2,2’,5,5’-Tetrachloro-1,1’-azo-1,3,4-triazole: Another compound with a similar chlorine substitution pattern but different core structure.
Uniqueness
4,4’,5,5’-Tetrachloro-2,2’-bi[1,3-dioxolane] is unique due to its specific substitution pattern and the presence of two dioxolane rings
Properties
Molecular Formula |
C6H6Cl4O4 |
---|---|
Molecular Weight |
283.9 g/mol |
IUPAC Name |
4,5-dichloro-2-(4,5-dichloro-1,3-dioxolan-2-yl)-1,3-dioxolane |
InChI |
InChI=1S/C6H6Cl4O4/c7-1-2(8)12-5(11-1)6-13-3(9)4(10)14-6/h1-6H |
InChI Key |
FDOAQOSMCJAEPV-UHFFFAOYSA-N |
Canonical SMILES |
C1(OC(C(O1)Cl)Cl)C2OC(C(O2)Cl)Cl |
Origin of Product |
United States |
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